molecular formula C17H17ClN3+ B13369500 1-(4-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium

1-(4-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium

Katalognummer: B13369500
Molekulargewicht: 298.8 g/mol
InChI-Schlüssel: UCJIPABGRRQFAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with a 4-chlorobenzyl group and a 2-phenylethyl group. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry, catalysis, and materials science.

Vorbereitungsmethoden

The synthesis of 1-(4-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-chlorobenzyl chloride and 2-phenylethylamine.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.

    Substitution Reactions: The 4-chlorobenzyl and 2-phenylethyl groups are introduced through nucleophilic substitution reactions.

    Quaternization: The final step involves the quaternization of the triazole nitrogen to form the triazolium salt.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(4-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethyl positions using reagents like sodium azide or sodium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Catalysis: The compound serves as a catalyst in various organic reactions, including cycloaddition and cross-coupling reactions.

    Materials Science: It is utilized in the development of advanced materials, such as ionic liquids and polymers, with unique properties.

Wirkmechanismus

The mechanism of action of 1-(4-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. The triazolium moiety can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium can be compared with other triazolium salts, such as:

    1-(4-methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium: This compound has a similar structure but with a methyl group instead of a chlorine atom.

    1-(4-chlorobenzyl)-4-(2-methylphenyl)-1H-1,2,4-triazol-4-ium: This compound has a methylphenyl group instead of a phenylethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Eigenschaften

Molekularformel

C17H17ClN3+

Molekulargewicht

298.8 g/mol

IUPAC-Name

1-[(4-chlorophenyl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-4-ium

InChI

InChI=1S/C17H17ClN3/c18-17-8-6-16(7-9-17)12-21-14-20(13-19-21)11-10-15-4-2-1-3-5-15/h1-9,13-14H,10-12H2/q+1

InChI-Schlüssel

UCJIPABGRRQFAN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC[N+]2=CN(N=C2)CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.